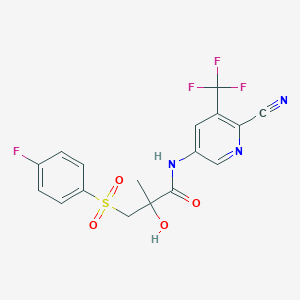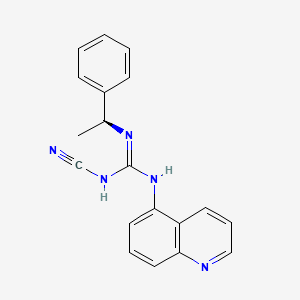
A 804598
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-804598 is a highly selective and potent antagonist of the P2X7 receptor, a ligand-gated ion channel. This compound is known for its ability to penetrate the central nervous system and exhibit competitive inhibition of the P2X7 receptor in various species, including mice, rats, and humans . The P2X7 receptor is involved in various physiological and pathological processes, making A-804598 a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-804598 involves several steps, starting with the preparation of the key intermediate, N-Cyano-N’‘-[(1S)-1-phenylethyl]-N’-5-quinolinyl-guanidine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of A-804598 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: A-804598 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and quinolinyl groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions typically involve the use of organic solvents and controlled temperatures.
Oxidation and Reduction Reactions: Although less common, A-804598 can undergo oxidation and reduction reactions under specific conditions, using reagents such as hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of A-804598, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
A-804598 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool to study the P2X7 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the P2X7 receptor in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with P2X7 receptor dysfunction, such as neurodegenerative diseases and chronic pain.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2X7 receptor.
Mechanism of Action
A-804598 exerts its effects by competitively inhibiting the P2X7 receptor, a ligand-gated ion channel involved in various cellular processes . The compound binds to the receptor with high affinity, preventing the activation of the receptor by its natural ligand, adenosine triphosphate (ATP). This inhibition leads to a decrease in intracellular calcium levels and subsequent downstream signaling pathways, ultimately modulating cellular responses .
Comparison with Similar Compounds
A-804598 is unique in its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:
A-438079: Another selective P2X7 receptor antagonist with similar inhibitory properties.
A-740003: Known for its high affinity and selectivity towards the P2X7 receptor.
JNJ-47965567: A potent and selective P2X7 receptor antagonist used in various research applications.
Compared to these compounds, A-804598 stands out due to its superior central nervous system penetration and competitive inhibition properties, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCRDPLPKGSME-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
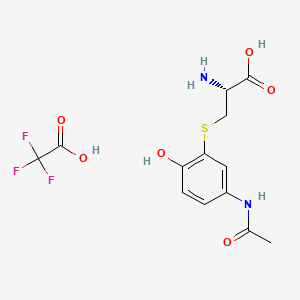

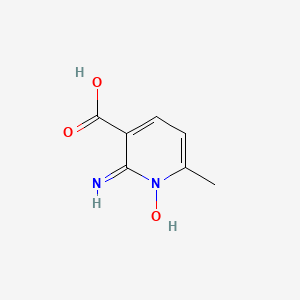

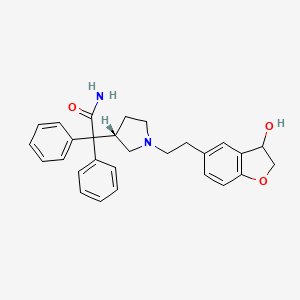
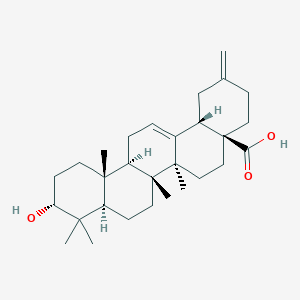
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)






